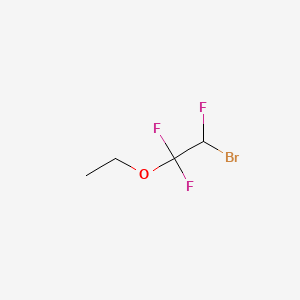

2-Bromo-1,1,2-trifluoroethyl ethyl ether

描述

Contextualization within Halogenated Ether Chemistry

Halogenated ethers are organic compounds characterized by an ether linkage (C-O-C) and the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the carbon skeleton. clearsynth.com The incorporation of halogens significantly modifies the physicochemical properties of the parent ether, leading to a wide range of applications, from anesthetics like sevoflurane (B116992) and isoflurane (B1672236) to flame retardants and specialized solvents. clearsynth.comgoogle.com The carbon-fluorine bond, in particular, is one of the strongest in organic chemistry, imparting high thermal and chemical stability to the molecule. clearsynth.com

2-Bromo-1,1,2-trifluoroethyl ethyl ether, with its combination of a bromine atom and a trifluoroethyl group, is a prime example of a polyhalogenated ether. The presence of both bromine and fluorine provides a unique chemical profile. The trifluoromethyl group enhances the compound's stability and introduces specific electronic properties, while the bromine atom serves as a reactive site, particularly for nucleophilic substitution reactions. sigmaaldrich.com This dual-functionality positions it as a valuable building block in synthetic chemistry.

Significance in Contemporary Chemical Synthesis and Applications

The true significance of this compound lies in its utility as a synthetic intermediate. clearsynth.comnih.gov The reactivity of its bromine atom allows for the introduction of the 1,1,2-trifluoroethyl ethyl ether moiety into a variety of molecular scaffolds. sigmaaldrich.com This is particularly valuable in the development of new pharmaceuticals and agrochemicals, where the incorporation of fluorinated groups can enhance biological activity, metabolic stability, and other pharmacokinetic properties. sigmaaldrich.com

While specific, publicly documented large-scale industrial applications are not extensively detailed, the compound is recognized as a valuable reagent in research and development. nih.gov Its potential lies in its ability to participate in a range of chemical transformations, enabling the synthesis of more complex and functionally diverse molecules. The study of such halogenated ethers continues to be an active area of research, with the potential for discovering novel reactions and applications.

Physicochemical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-ethoxy-1,1,2-trifluoroethane | sigmaaldrich.comnih.gov |

| CAS Number | 380-78-9 | nih.gov |

| Molecular Formula | C4H6BrF3O | nih.gov |

| Molecular Weight | 206.99 g/mol | nih.gov |

| Appearance | Colorless liquid | sigmaaldrich.com |

| Boiling Point | 116 °C | avantorsciences.com |

| Density | 1.581 g/cm³ (estimate) | pearson.com |

| Flash Point | 23.9 °C | pearson.com |

| Solubility | Low solubility in water, soluble in organic solvents. | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-ethoxy-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNFRVXKGJVWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958975 | |

| Record name | 2-Bromo-1-ethoxy-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-78-9 | |

| Record name | 2-Bromo-1,1,2-trifluoroethyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-ethoxy-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 1,1,2 Trifluoroethyl Ethyl Ether

Established Synthetic Routes

Established methods for the synthesis of fluorinated ethers provide a foundational framework for constructing the target molecule, 2-Bromo-1,1,2-trifluoroethyl ethyl ether. These routes often involve classical organic reactions adapted for the unique reactivity of fluorinated substrates.

Synthesis from 2-Bromo-1,1,2-trifluoroethylene Oxide and Ethanol

The synthesis of fluorinated ethers through the addition of alcohols to epoxides is a recognized method in organofluorine chemistry fluorine1.ru. This pathway can be applied to the reaction of fluorine-containing epoxides with alcohols, typically facilitated by either acidic or basic catalysts to promote the ring-opening of the epoxide fluorine1.ru.

In the context of synthesizing this compound, the reaction would involve the nucleophilic attack of ethanol on the epoxide ring of 2-Bromo-1,1,2-trifluoroethylene oxide. The reaction mechanism is contingent on the catalytic conditions employed.

Base-catalyzed mechanism: An ethoxide ion, generated by reacting ethanol with a base, acts as the nucleophile. It attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a bromo-trifluoro-ethoxy-alkoxide intermediate. A subsequent protonation step yields the final ether product.

Acid-catalyzed mechanism: The acid catalyst protonates the oxygen atom of the epoxide, which activates the ring towards nucleophilic attack. Ethanol then attacks one of the electrophilic carbon atoms, followed by deprotonation to yield the this compound.

This method's regioselectivity—determining which carbon of the epoxide is attacked by the alcohol—is a critical factor influenced by electronic and steric effects of the substituents on the epoxide ring.

Approaches involving Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) as a Precursor

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) serves as a valuable precursor for the synthesis of certain fluorinated ethers, particularly aryl gem-difluoroalkyl ethers. This approach typically involves a base-mediated reaction where halothane reacts with an alcohol or phenol.

The reaction proceeds through the initial dehydrofluorination of halothane by a base, such as potassium hydroxide (KOH), to generate a highly electrophilic intermediate, 2-bromo-2-chloro-1,1-difluoroethene. The alkoxide or phenoxide then performs a nucleophilic addition to this intermediate, followed by subsequent reaction steps to yield the final ether product. While much of the documented research focuses on the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols, the fundamental mechanism can be adapted for aliphatic alcohols like ethanol.

The reaction conditions, such as the choice of base and solvent, are crucial for optimizing the yield and minimizing side reactions.

Table 1: Representative Conditions for Halothane-Based Ether Synthesis

| Reactant | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| Phenol | KOH | THF | 60 | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether |

This table is generated based on typical conditions reported for reactions with phenols.

Base-Mediated Reactions Utilizing Fluorinated Alcohols and Brominated Precursors

A general and widely applicable method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. This base-mediated approach can be adapted to produce fluorinated ethers. A synthetic strategy for polyfluoroalkylethyl ethers involves the reaction of fluoroalcoholates with bromoethane in the presence of aqueous potassium hydroxide (KOH), often with a phase-transfer catalyst like tetrabutylammonium bromide to enhance reactivity researchgate.net.

Alternatively, a fluorinated alkoxide can be reacted with a brominated precursor. For instance, sodium 2,2,2-trifluoroethanolate can be heated with an alkyl halide, such as ethyl bromide, in a pressure reactor to form the corresponding ether googleapis.com. The reaction involves the nucleophilic substitution of the bromide by the trifluoroethanolate anion.

The general scheme for this reaction is: CF₃CH₂O⁻Na⁺ + CH₃CH₂Br → CF₃CH₂OCH₂CH₃ + NaBr

The efficiency of this reaction depends on factors such as the solvent, temperature, and the nature of the leaving group on the electrophilic precursor.

Copper-Mediated Reductive Cross-Coupling Strategies

Copper-mediated and copper-catalyzed reactions have become powerful tools in organic synthesis for the formation of carbon-heteroatom bonds, including the C-O bonds in ethers. These methods are particularly useful for coupling challenging substrates, such as fluorinated compounds. The general principle involves the formation of an organocopper intermediate that then reacts with the coupling partner.

For the synthesis of fluoroalkyl ethers, this could involve several approaches:

Coupling of a fluoroalkyl copper species with an alcohol: A pre-formed or in-situ generated fluoroalkyl copper reagent can react with an alcohol.

Coupling of a fluoroalkyl halide with an alkoxide: A copper catalyst can facilitate the cross-coupling of a fluoroalkyl halide with a metal alkoxide.

Research has demonstrated the utility of copper in mediating reactions of similar fluorinated building blocks, such as the copper-mediated reactions of ethyl bromodifluoroacetate. Furthermore, the reductive preparation of fluoroalkyl copper complexes from perfluoroalkyl iodides highlights the accessibility of key intermediates for these coupling strategies acs.org. These methodologies suggest that a copper-mediated cross-coupling of a suitable 2-bromo-1,1,2-trifluoroethyl precursor with ethanol or an ethoxide is a viable synthetic route.

Synthesis from Ethyl Bromofluoroacetate

Ethyl bromofluoroacetate is a versatile reagent in organofluorine chemistry. While a direct single-step conversion to this compound is not straightforward, it can serve as a starting material in a multi-step synthetic sequence.

A potential pathway could involve the following conceptual steps:

Reduction of the ester: The ester group of ethyl bromofluoroacetate could be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding 2-bromo-2-fluoroethanol.

Trifluoromethylation: The resulting alcohol could then be subjected to a reaction to introduce the trifluoromethyl group. This is a challenging transformation.

Etherification: Alternatively, following the initial reduction, the resulting 2-bromo-2-fluoroethanol could potentially be etherified with an ethyl group via a Williamson ether synthesis, though this would not yield the target molecule directly.

A more plausible route might involve using the reactivity of the carbon-bromine bond. For instance, in a Reformatsky-type reaction, ethyl bromofluoroacetate reacts with a carbonyl compound in the presence of a metal like zinc to form α-fluoro-β-hydroxy esters. While this specific reaction does not lead directly to the target ether, it illustrates the established reactivity of the starting material, which could be harnessed in a more complex, multi-step synthesis designed to build the desired structure.

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic methodology offer new and potentially more efficient routes to fluorinated ethers. These approaches often feature milder reaction conditions, greater functional group tolerance, and novel modes of bond activation.

One significant area of development is the selective activation and functionalization of C-F bonds in readily available polyfluorinated materials rsc.org. This strategy allows for the synthesis of partially fluorinated compounds from perfluorinated precursors. For example, the C-F bond activation of CF₃ groups can be achieved using transition metal complexes, Lewis acids, or base-mediated conditions to generate valuable synthetic intermediates rsc.org.

Other innovative methods include:

Addition of Fluoroalkyl Alcohols to Fluorinated Olefins: A patented method describes the production of fluoroalkyl ethers by reacting a fluoroalkyl alcohol with a fluorinated olefin in the presence of a solvent and a basic catalyst google.com. This approach allows for the continuous production of ethers on an industrial scale.

Oxidative Desulfurization-Fluorination: This method allows for the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers nih.gov. The reaction typically involves converting the alcohol to a dithiocarbonate intermediate, which is then treated with an oxidizing agent and a fluoride source.

Visible-Light-Induced Reactions: Photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. A visible-light-induced multicomponent reaction has been developed for the synthesis of 3-fluoroalkyl-substituted indoles, involving the formation of C-O bonds with fluorinated alcohols acs.org. This principle could be adapted for the synthesis of acyclic ethers.

Synthesis of Novel Electrolytes: Research into new battery technologies has spurred the synthesis of novel fluorinated ether electrolytes. One such approach involves the deprotonation of fluorinated glycols followed by reaction with alkoxy halides to create molecules that combine the high ionic conductivity of ethers with the oxidative stability of hydrofluoroethers uchicago.edu.

These emerging strategies represent the forefront of organofluorine chemistry and hold promise for the future synthesis of complex molecules like this compound.

Trifluoroethylation Reactions

While this compound is not typically employed as a trifluoroethylating agent itself, its synthesis is related to the broader class of reactions that form trifluoroethyl ethers. These ethers are significant due to the trifluoroethoxy group (CF₃CH₂O–), which can enhance metabolic stability and lipophilicity in bioactive molecules. researchgate.net

One prominent method for the synthesis of trifluoroethyl ethers involves the reaction of alcohols and phenols with a fluorinated s-triazene reagent, 2,4,6-tris-(2,2,2-trifluoro-ethoxy)- fluorine1.rufluorine1.ruwikipedia.org triazene (TriTFET). This approach serves as an attractive alternative to methods requiring metal catalysts or alkyl halides. researchgate.net

Synthesis via Addition of Alcohols to Epoxides

The ring-opening of epoxides by alcohols is a fundamental method for forming ethers with a β-hydroxyalkyl group. In the context of fluorinated compounds, this pathway can be adapted to synthesize complex fluoroethers. fluorine1.ru For the specific synthesis of this compound, a plausible route would involve the reaction of ethanol with a highly fluorinated and brominated epoxide, such as 2-bromo-1,1,2-trifluorooxirane.

The reaction is typically catalyzed by either an acid or a base. fluorine1.ru

Acid Catalysis: The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by ethanol. The alcohol will preferentially attack the more substituted carbon atom.

Base Catalysis: A strong base deprotonates ethanol to form the ethoxide anion (CH₃CH₂O⁻), a potent nucleophile. The ethoxide then attacks one of the epoxide's carbon atoms, opening the ring. This mechanism generally favors attack at the less sterically hindered carbon.

This method offers a direct route to incorporating the ethyl ether moiety onto the fluorinated backbone. fluorine1.ru

Exploration of Metal-Free Synthetic Pathways

Modern synthetic chemistry increasingly emphasizes the development of metal-free reaction pathways to improve environmental sustainability and reduce costs. For the synthesis of fluorinated ethers, several metal-free approaches have been explored.

A notable example is the one-pot synthesis of trifluoroethyl ethers using the aforementioned 2,4,6-tris-(2,2,2-trifluoro-ethoxy)- fluorine1.rufluorine1.ruwikipedia.org triazene (TriTFET). This reagent, prepared from cyanuric chloride and 2,2,2-trifluoroethanol, reacts with various alcohols and phenols in the presence of a catalytic amount of p-toluenesulphonic acid (TsOH) at room temperature to produce the corresponding trifluoroethyl ethers in high yields. This method avoids the use of metals and aryl/alkyl halides. researchgate.net

Below is a table summarizing the scope of this metal-free methodology for synthesizing various fluorinated ethers. researchgate.net

| Entry | Alcohol/Phenol | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 4 | 94 |

| 2 | 4-Methoxybenzyl alcohol | 4 | 96 |

| 3 | 1-Octanol | 4 | 90 |

| 4 | Cyclohexanol | 4 | 94 |

| 5 | Phenol | 4 | 80 |

| 6 | 4-Cresol | 4 | 89 |

| 7 | 4-Methoxyphenol | 4 | 88 |

| 8 | 4-Chlorophenol | 4 | 82 |

Data sourced from research on the synthesis of trifluoroethyl ethers using TriTFET. researchgate.net

Reaction Mechanisms and Kinetics

The reactivity of this compound is largely dictated by the presence of the carbon-bromine bond and the influence of the adjacent fluorine atoms.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound can be displaced by a nucleophile. Such reactions typically proceed via an Sₙ1 or Sₙ2 mechanism. pearson.com However, the strong electron-withdrawing effect of the adjacent fluorine atoms significantly reduces the electron density at the carbon atom bonded to bromine, making it highly electrophilic but also potentially retarding the formation of a carbocation intermediate required for an Sₙ1 pathway. Consequently, Sₙ2 reactions are more likely, though the reaction kinetics may be slower compared to non-fluorinated analogs due to steric hindrance and electronic effects.

The table below outlines potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium hydroxide (NaOH) | 2-Hydroxy-1,1,2-trifluoroethyl ethyl ether |

| Alkoxide | Sodium methoxide (NaOCH₃) | 2-Methoxy-1,1,2-trifluoroethyl ethyl ether |

| Cyanide | Potassium cyanide (KCN) | 2-Cyano-1,1,2-trifluoroethyl ethyl ether |

| Azide | Sodium azide (NaN₃) | 2-Azido-1,1,2-trifluoroethyl ethyl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-1,1,2-trifluoroethyl ethyl ether |

Reduction Reactions for Dehalogenation

Dehalogenation involves the cleavage of the carbon-halogen bond. wikipedia.org In the case of this compound, the primary goal of reduction is typically the selective removal of the bromine atom, a process known as hydrodebromination. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond (C-Br bond dissociation energy is ~293 kJ/mol, while C-F is ~452 kJ/mol), allowing for selective cleavage. wikipedia.org

Common methods for dehalogenation include:

Catalytic Hydrogenolysis: This reaction uses hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), to replace the C-Br bond with a C-H bond. wikipedia.org

Metal-Based Reduction: Active metals like zinc (Zn) in the presence of an acid (e.g., acetic acid) can effect the dehalogenation of alkyl halides. youtube.com

Hydride Reagents: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used, although they may also reduce other functional groups.

These reactions would convert this compound into 1,1,2-trifluoroethyl ethyl ether.

Oxidation Pathways and Derivative Formation

Fluorinated ethers are known for their high electrochemical and chemical stability. sigmaaldrich.com The presence of highly electronegative fluorine atoms tends to make the molecule resistant to oxidation. The ether linkage itself is generally stable under mild oxidizing conditions. Therefore, this compound is expected to be relatively inert to oxidation.

Under very harsh conditions, oxidation could potentially occur at the ethyl group, but such reactions are typically not selective and have limited synthetic utility. Specific, controlled oxidation pathways for this compound are not well-documented, and its primary utility lies in reactions involving the C-Br bond or its use as a stable, fluorinated building block.

Radical Processes in Synthetic Transformations

Radical reactions offer a powerful tool for the formation of carbon-halogen and carbon-carbon bonds, particularly in fluorinated molecules. The synthesis of compounds structurally similar to this compound can be conceptualized through radical-initiated pathways.

One plausible approach involves the free-radical addition of a brominated fluoroalkane to an ethyl vinyl ether . This type of reaction is typically initiated by thermal or photochemical decomposition of a radical initiator, generating a radical species that adds across the double bond of the vinyl ether. For instance, the addition of bromotrifluoromethane to ethyl vinyl ether would proceed through a radical chain mechanism.

Another potential radical pathway is the free-radical bromination of a precursor fluoroethyl ethyl ether . For example, the bromination of 1,1,2-trifluoroethyl ethyl ether would likely proceed via a radical substitution mechanism, where a bromine radical abstracts a hydrogen atom, followed by reaction with molecular bromine. The conditions for such reactions typically involve UV irradiation or the use of a radical initiator. chegg.com The initiation step involves the homolytic cleavage of the bromine-bromine bond to form two bromine radicals. chegg.com The propagation steps then involve the abstraction of a hydrogen atom from the fluoroether by a bromine radical, followed by the reaction of the resulting fluoroether radical with a molecule of bromine.

The regioselectivity of such a reaction would be influenced by the stability of the resulting radical intermediate. Abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is often favored due to the stabilizing effect of the oxygen atom.

Below is an illustrative table of potential radical transformations leading to bromo-fluoroethers.

| Reactant 1 | Reactant 2 | Initiator | Potential Product |

| 1,1,2-Trifluoroethyl ethyl ether | Bromine (Br₂) | UV light | This compound |

| Ethyl vinyl ether | Bromotrifluoromethane | Peroxide | 2-Bromo-1,1,1-trifluoro-2-ethoxypropane |

Acid-Catalyzed Reactions

Acid catalysis is a cornerstone of ether synthesis and cleavage. The formation of this compound or its reactions could potentially involve acid-catalyzed mechanisms.

A general and well-established method for ether synthesis is the acid-catalyzed dehydration of alcohols . libretexts.org In a hypothetical context, the reaction of 2-bromo-1,1,2-trifluoroethanol with ethanol under acidic conditions could potentially yield the target ether, though this would likely compete with elimination reactions. The mechanism involves the protonation of the alcohol's hydroxyl group, making it a good leaving group (water). youtube.com The subsequent nucleophilic attack by a second alcohol molecule results in the formation of the ether. youtube.com

Conversely, ethers can undergo acid-catalyzed cleavage when treated with strong acids, particularly hydrohalic acids like HBr or HI. youtube.comyoutube.com In the case of this compound, treatment with a strong acid could lead to the cleavage of the ether linkage. The reaction is initiated by the protonation of the ether oxygen. youtube.com This is followed by a nucleophilic attack by the conjugate base of the acid. The regioselectivity of the cleavage would depend on the electronic and steric factors of the fluorinated alkyl group.

The table below illustrates general acid-catalyzed reactions relevant to ether chemistry.

| Reactant | Reagent | Reaction Type | Potential Products |

| 2-Bromo-1,1,2-trifluoroethanol, Ethanol | Sulfuric Acid (H₂SO₄) | Ether Synthesis | This compound, Water |

| This compound | Hydrobromic Acid (HBr) | Ether Cleavage | 2-Bromo-1,1,2-trifluoroethanol, Ethyl bromide |

This table provides illustrative examples of acid-catalyzed reactions based on fundamental organic chemistry principles. Specific experimental validation for this compound is not available in the reviewed literature.

Chemical Reactivity and Derivatization

Reactivity of the Carbon-Bromine Bond

The C-Br bond in 2-Bromo-1,1,2-trifluoroethyl ethyl ether is the most reactive site for many synthetic transformations. The presence of electronegative fluorine atoms on the adjacent carbons enhances the electrophilic character of the carbon atom bonded to bromine, making it a prime target for nucleophiles and a precursor for various synthetically useful reagents.

The generation of organometallic reagents, such as Grignard and organolithium compounds, is a cornerstone of synthetic chemistry for forming new carbon-carbon bonds. These reagents are typically formed by reacting an alkyl halide with magnesium or lithium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uklibretexts.org

The general reactions are as follows:

Grignard Reagent Formation : R-Br + Mg → R-MgBr mnstate.edu

Organolithium Reagent Formation : R-Br + 2Li → R-Li + LiBr

For this compound, the formation of the corresponding Grignard (EtOCHFCF₂MgBr) or organolithium (EtOCHFCF₂Li) reagent would involve the reaction with magnesium or lithium metal, respectively. The ether solvent is crucial as it stabilizes the organometallic species through coordination. libretexts.org While specific experimental data for this compound is limited, the general conditions for such reactions are well-established. However, the high degree of fluorination could potentially introduce complications, such as side reactions or altered stability of the resulting organometallic reagent.

| Reagent Type | Metal | Typical Solvent | Key Conditions |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) | Anhydrous Diethyl Ether or THF | Strictly anhydrous (dry) conditions are required as organometallic reagents react with water. chemguide.co.uklibretexts.org |

| Organolithium Reagent | Lithium (Li) | Anhydrous Pentane, Hexane, or Diethyl Ether | Requires an inert atmosphere and anhydrous solvents. libretexts.org |

The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are not prevalent in the literature, the reactivity of similar structures, such as trifluoroethyl iodide, provides a strong indication of its potential. For instance, palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters have been successfully demonstrated. rsc.org This suggests that the 1,1,2-trifluoroethyl ethyl moiety could likely be coupled to various partners using similar catalytic systems.

Potential coupling reactions include:

Suzuki Coupling : Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling : Reaction with an organotin compound, catalyzed by palladium.

Heck Coupling : Reaction with an alkene in the presence of a palladium catalyst and a base.

| Reaction Name | Coupling Partner | Typical Catalyst | Potential Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-(CF₂CHF-OEt) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | R-(CF₂CHF-OEt) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Alkene-Substituted Fluoroether |

Transformations Involving the Trifluoroethyl Moiety

The trifluoroethyl group (–CF₂CHF–) is characterized by its high stability, which is a consequence of the strong carbon-fluorine bonds. springernature.com Direct chemical transformations of the C-F bonds require harsh conditions, such as using powerful reducing agents like hydrated electrons, and are not typical synthetic derivatization methods. springernature.comacs.org

Ether Linkage Reactions

Ethers are generally considered to be unreactive and are often used as solvents for chemical reactions. openstax.orglibretexts.org Their main reactivity involves cleavage of the C–O bond under strongly acidic conditions, typically with aqueous HBr or HI. openstax.orglibretexts.orglibretexts.org

The mechanism of cleavage depends on the structure of the groups attached to the oxygen atom. For ethers with primary or secondary alkyl groups, the reaction proceeds via an Sₙ2 mechanism. openstax.orglibretexts.org In this pathway, the acid first protonates the ether oxygen to create a good leaving group (an alcohol). The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon atom. libretexts.orglibretexts.org

In the case of this compound, the two groups attached to the oxygen are the ethyl group (primary) and the 2-bromo-1,1,2-trifluoroethyl group (secondary and highly substituted). The ethyl group is significantly less sterically hindered. Therefore, nucleophilic attack by a bromide ion would selectively occur at the ethyl carbon.

| Reagent | Predicted Mechanism | Product 1 | Product 2 |

|---|---|---|---|

| HBr (aqueous, heat) | Sₙ2 | Bromoethane | 2-Bromo-1,1,2-trifluoroethanol |

| HI (aqueous, heat) | Sₙ2 | Iodoethane | 2-Bromo-1,1,2-trifluoroethanol |

Synthesis of Fluorinated Analogs and Derivatives

The synthesis of fluorinated ethers and their derivatives can be achieved through several established methods. These approaches allow for the creation of analogs of this compound with varied alkyl or fluoroalkyl groups, enabling the systematic study of structure-reactivity relationships.

One common method for synthesizing partially fluorinated ethers is the reaction of perfluoroolefins with alcohols in the presence of a base. sibran.ru For example, an alcohol (R-OH) can be added across the double bond of bromotrifluoroethylene (BrFC=CF₂) to generate a range of bromo-trifluoroethyl alkyl ethers. Other methods reviewed for the synthesis of fluorinated ethers include the Williamson ether synthesis, addition of alcohols to epoxides, and reactions involving formaldehyde. fluorine1.ru

The relationship between the structure of a fluorinated ether and its chemical reactivity is a subject of significant interest, particularly in materials science and environmental chemistry. Studies on related compounds provide valuable insights into how molecular architecture dictates chemical behavior.

Research on perfluoroalkyl ether carboxylic acids (PFECAs) has shown that the ether oxygen atom can influence the stability of adjacent C-F bonds. researchgate.net Specifically, the ether oxygen can increase the bond dissociation energy of C-F bonds on the neighboring –CF₂– moieties, making them more resistant to cleavage compared to similar bonds in perfluorinated carboxylic acids (PFCAs). researchgate.net However, the cleavage of the C-O ether bond itself is often a key pathway in the degradation of these compounds. researchgate.net

Furthermore, the strategic placement of fluorinated segments and ether segments is used to design molecules with specific properties. For example, in the development of electrolytes for batteries, fluorinated ethers are synthesized to combine the high ionic conductivity associated with ether groups with the high oxidative stability imparted by fluorinated components. uchicago.edu Studies on the thermal stability of various fluorinated ethers have also shown that specific structural motifs, such as the OCF₂ moiety, can be less stable than others. acs.org These findings underscore the principle that the reactivity of a molecule like this compound is not merely the sum of its parts, but a complex outcome of the electronic and steric interactions between its constituent functional groups.

| Structural Feature | Impact on Reactivity/Properties | Example/Observation |

|---|---|---|

| Ether Oxygen (C-O-C) | Increases stability of adjacent C-F bonds; provides a site for acidic cleavage. researchgate.net | In PFECAs, the ether oxygen makes adjacent C-F bonds more recalcitrant to cleavage. researchgate.net |

| Fluorinated Alkyl Group (Rf) | Imparts high oxidative/thermal stability and strong electron-withdrawing effects. rsc.orguchicago.edu | Used in electrolytes to enhance oxidative stability. uchicago.edu |

| Non-fluorinated Alkyl Group (RH) | Provides sites for Sₙ2 attack in ether cleavage; influences solubility and conductivity. libretexts.orguchicago.edu | The less-hindered alkyl group is the site of attack in acidic ether cleavage. libretexts.org |

| Carbon-Halogen Bond (C-Br) | Primary site for nucleophilic attack and organometallic reagent formation. | Used as a handle for cross-coupling reactions. rsc.org |

Applications in Organic Synthesis and Material Science

Role as a Versatile Reagent in Organic Chemistry

While specific documented examples of 2-bromo-1,1,2-trifluoroethyl ethyl ether as a broadly versatile reagent are limited in readily available scientific literature, its structure suggests a significant potential for utility in organic synthesis. The presence of a bromine atom, a well-known leaving group, makes the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of the 1,1,2-trifluoroethyl ethyl ether moiety into various organic molecules.

Furthermore, the carbon-bromine bond can participate in a range of coupling reactions, such as Suzuki, Stille, or Grignard reactions, which are fundamental for the creation of carbon-carbon bonds. The trifluoromethyl group is a key feature, as its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing thermal stability, lipophilicity, and metabolic resistance. Therefore, this compound can be considered a potential building block for the synthesis of complex fluorinated molecules.

Precursor for the Synthesis of Other Fluorinated Compounds

The chemical structure of this compound makes it a valuable precursor for the synthesis of a variety of other fluorinated compounds. The reactivity of the carbon-bromine bond is central to this application. Through dehydrobromination, it can potentially form a fluorinated alkene, a versatile intermediate for further chemical transformations.

Moreover, substitution of the bromine atom with other functional groups can lead to a diverse array of derivatives. For instance, reaction with amines could yield fluorinated amino ethers, while reaction with thiols could produce fluorinated thioethers. These new compounds, bearing the trifluoroethyl ether group, are of interest in the development of new pharmaceuticals, agrochemicals, and advanced materials where the presence of fluorine is often associated with enhanced performance. The enzymatic synthesis of fluorinated compounds is a growing field, and precursors like this compound could potentially be utilized in biocatalytic processes. nih.gov

Utilization in the Production of Specialty Chemicals and Materials

Fluorinated polymers, known for their exceptional properties such as high thermal stability, chemical resistance, and low surface energy, are critical in numerous high-performance applications. While direct evidence for the use of this compound in the large-scale production of fluoropolymers is not prominent, its structure suggests it could serve as a monomer or a chain-transfer agent in polymerization reactions. The incorporation of the trifluoroethyl ether side chain could be used to modify the properties of existing polymers, potentially leading to new materials with tailored characteristics.

In the realm of specialty chemicals, the introduction of the 1,1,2-trifluoroethyl ethyl ether group can be a key step in the synthesis of active ingredients for pharmaceuticals and agrochemicals. tcichemicals.com The presence of fluorine can significantly enhance the biological activity of a molecule. tcichemicals.com Therefore, this compound represents a potential starting material for the synthesis of novel, high-value specialty chemicals.

Potential in the Development of Fire Suppressants and Refrigerants

The class of compounds known as hydrofluoroethers (HFEs) has gained significant attention as potential replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). yujichemtech.comstargetgas.comwikipedia.org As a hydrofluoroether, this compound shares the general characteristics of this class, including a low global warming potential (GWP) and a zero ozone depletion potential (ODP). yujichemtech.comlabinsights.nl

HFEs are generally non-flammable, have low toxicity, and exhibit good material compatibility, making them suitable for use as fire suppressants and refrigerants. yujichemtech.comlabinsights.nlfluorochemie.com The presence of a bromine atom in the structure of this compound is particularly noteworthy for fire suppression applications. Brominated compounds, like the historically used Halons, are highly effective at extinguishing fires through chemical inhibition of the combustion chain reaction. fluorocarbons.org Modern research focuses on finding replacements that retain the fire-suppression efficiency of bromine while minimizing environmental impact. The combination of the HFE backbone with a bromine atom suggests that this compound could be a candidate for such applications.

In refrigeration, HFEs are valued for their thermal stability and wide operating temperature ranges. yujichemtech.com Their properties can be fine-tuned by altering the molecular structure. The specific thermodynamic properties of this compound would need to be thoroughly investigated to determine its suitability and efficiency as a refrigerant in various cooling systems. labinsights.nliifiir.org

Compound Information

| Compound Name |

| This compound |

| 2-bromo-1-ethoxy-1,1,2-trifluoroethane |

| Halothane |

| 2-bromo-3,3,3-trifluoropropene |

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 380-78-9 abcr.comscbt.comfluoropharm.com |

| Molecular Formula | C4H6BrF3O abcr.comfluoropharm.comsamelabs.com |

| Molecular Weight | 206.99 g/mol abcr.comsamelabs.comguidechem.com |

| Boiling Point | 116.0 °C abcr.com |

| Density | 1.581 g/cm³ guidechem.com |

| Refractive Index | 1.4000 (estimate) guidechem.com |

| Flash Point | 23.9 °C guidechem.com |

Theoretical and Computational Chemistry

Quantum Mechanical Calculations for Understanding Reactivity and Stability

Quantum mechanical calculations are a cornerstone for elucidating the fundamental electronic structure of molecules, which in turn governs their reactivity and stability. For a molecule like 2-bromo-1,1,2-trifluoroethyl ethyl ether, these calculations can predict a variety of properties that are difficult or hazardous to measure experimentally.

Key aspects explored through quantum mechanical calculations include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This involves finding the minimum energy conformation, which dictates how the molecule interacts with other molecules.

Electronic Properties: Calculating the distribution of electrons within the molecule, including dipole moment and polarizability. The presence of highly electronegative fluorine atoms and the bromine atom significantly influences the electronic landscape of the molecule, creating distinct regions of positive and negative electrostatic potential.

Bond Dissociation Energies: Predicting the energy required to break specific chemical bonds. For instance, understanding the strength of the Carbon-Bromine (C-Br) bond is crucial for predicting its reactivity in various chemical reactions, such as nucleophilic substitution or radical processes.

Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule. These calculated frequencies can be compared with experimental spectra to confirm the structure of the molecule and identify its characteristic vibrational modes.

Illustrative Data from Quantum Mechanical Calculations:

| Property | Calculated Value | Units |

| Optimized Ground State Energy | -1234.5678 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| C-Br Bond Length | 1.95 | Ångströms (Å) |

| C-O-C Bond Angle | 112.5 | Degrees (°) |

Note: The data in this table is hypothetical and serves as an example of the output from quantum mechanical calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Applications of DFT in studying reaction mechanisms include:

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. The energy of the transition state is critical for determining the reaction rate.

Reaction Pathway Analysis: Tracing the minimum energy path that connects reactants to products. This provides a detailed step-by-step view of how the reaction proceeds.

Solvent Effects: Incorporating the influence of a solvent on the reaction mechanism. The polarity of the solvent can significantly stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and rate.

For this compound, DFT could be employed to study its susceptibility to nucleophilic attack, its potential for elimination reactions, or its behavior under radical conditions. The presence of electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bond, a feature that DFT calculations can quantify.

Hypothetical DFT Results for a Reaction:

Consider a hypothetical SN2 reaction of this compound with a nucleophile (Nu-). DFT calculations could provide the following energetic profile.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ether + Nu-) | 0.0 |

| Transition State | +15.2 |

| Products (Substituted Ether + Br-) | -10.5 |

Note: The data in this table is for illustrative purposes only and represents the kind of information obtained from DFT studies.

Computational Modeling of Molecular Interactions

Computational modeling allows for the investigation of how this compound interacts with other molecules, which is fundamental to understanding its physical properties and its behavior in a biological or material science context. These models can range from highly accurate quantum mechanical methods to more efficient classical molecular mechanics simulations.

Key areas of investigation include:

Intermolecular Forces: Characterizing the non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and halogen bonding, between molecules of this compound or with other substances. The bromine and fluorine atoms in the molecule can participate in halogen bonding, a type of non-covalent interaction that can influence its physical properties and its interactions with biological macromolecules.

Solvation Properties: Simulating how the molecule behaves in different solvents. This can predict its solubility and how it is oriented and structured within a solvent cage.

Binding to Receptors: In a biological context, computational docking studies could predict how this compound might bind to the active site of a protein or enzyme. This is particularly relevant for understanding the mechanisms of action for halogenated ethers used as anesthetics. nih.gov

Example of Modeled Interaction Data:

A computational study might analyze the interaction energy between this compound and a simple model for a biological receptor site.

| Interaction Type | Interaction Energy (kcal/mol) |

| Van der Waals | -3.5 |

| Electrostatic | -2.1 |

| Halogen Bonding (C-Br···O) | -1.8 |

| Total Interaction | -7.4 |

Note: This table presents hypothetical data to illustrate the output of computational modeling of molecular interactions.

Environmental Fate and Atmospheric Chemistry

Tropospheric Removal Mechanisms

The persistence of 2-Bromo-1,1,2-trifluoroethyl ethyl ether in the troposphere is governed by several potential removal pathways. These include reactions with photochemically generated free radicals, direct absorption of solar radiation (photolysis), and reactions with other atmospheric oxidants like ozone.

Reaction with Atmospheric Hydroxyl Free Radicals

The primary degradation pathway for halogenated ethers in the troposphere is initiated by reaction with hydroxyl (OH) radicals. nih.govnih.govnih.gov This process involves the abstraction of a hydrogen atom from the ether molecule, leading to the formation of a haloalkyl radical. For this compound, hydrogen abstraction would most likely occur from the ethyl group, which is more susceptible to attack than the highly fluorinated part of the molecule.

The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. While a specific rate constant for this compound has not been reported, data from analogous halogenated ethers can provide an estimate. For instance, the rate coefficients for the reaction of OH radicals with anesthetic ethers like sevoflurane (B116992) ((CF₃)₂CHOCH₂F) and isoflurane (B1672236) (CF₃CHClOCHF₂) have been determined. nih.govnasa.govacs.org Sevoflurane, which also contains a fluorinated ether structure, has a reported OH reaction rate constant of approximately 3.5 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 295 K. nasa.gov It is anticipated that the rate constant for this compound would be of a similar order of magnitude.

Table 1: Comparison of OH Radical Reaction Rate Constants for Selected Halogenated Ethers

| Compound | Formula | k(OH) at ~296 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Sevoflurane | (CF₃)₂CHOCH₂F | 3.5 x 10⁻¹⁴ nih.govnasa.gov |

| Isoflurane | CF₃CHClOCHF₂ | 1.45 x 10⁻¹⁴ nih.govacs.org |

This table presents data for analogous compounds to infer the potential reactivity of this compound.

Photolysis

Direct photolysis can be a significant removal mechanism for certain chemical species in the troposphere. This process requires the molecule to absorb solar radiation, which can lead to the cleavage of chemical bonds. For many halogenated ethers, such as sevoflurane and desflurane, UV absorption in the tropospherically relevant wavelength range (λ > 290 nm) is negligible, and thus photolysis is not a significant loss process. nih.govresearchgate.net

However, the presence of a bromine atom in this compound may increase its potential for photolysis. Bromoalkanes are known to be susceptible to photolysis in the troposphere, as the C-Br bond can be cleaved by UV radiation. oup.com The absorption of a photon can lead to the breaking of the carbon-bromine bond, releasing a bromine atom into the atmosphere. This process is a known source of reactive bromine in the atmosphere, which can have implications for atmospheric chemistry, including ozone depletion. copernicus.orgharvard.edu

Atmospheric Lifetime Estimation and Modeling

The atmospheric lifetime of a compound is a measure of its persistence in the atmosphere and is crucial for assessing its potential environmental impact, such as its global warming potential (GWP) and ozone depletion potential (ODP). The lifetime is primarily determined by the dominant removal mechanism.

For halogenated ethers, the atmospheric lifetime (τ) is often calculated based on the rate of reaction with OH radicals, using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average global tropospheric concentration of OH radicals.

Based on the reaction rates of analogous compounds like sevoflurane, the atmospheric lifetime of this compound is likely to be on the order of a few years. For example, sevoflurane has an estimated atmospheric lifetime of 1.1 years. nih.govnasa.govacs.org The potential for photolysis due to the C-Br bond could shorten this lifetime, but without specific absorption cross-section data, a precise estimation is not possible.

Table 2: Estimated Atmospheric Lifetimes of Selected Halogenated Ethers

| Compound | Atmospheric Lifetime (years) |

|---|---|

| Sevoflurane | 1.1 nih.govnasa.govacs.org |

| Isoflurane | 3.2 nih.govnasa.govacs.org |

This table provides context for estimating the atmospheric lifetime of this compound based on structurally similar compounds.

Degradation Pathways and By-product Formation

The atmospheric degradation of this compound, initiated by either OH radical attack or photolysis, will lead to the formation of a series of intermediate and final products.

Following the initial hydrogen abstraction by an OH radical from the ethyl group, the resulting radical (CH₃ĊHOCHFCF₂Br) will rapidly react with molecular oxygen (O₂) to form a peroxy radical (CH₃CH(OO•)OCHFCF₂Br). This peroxy radical can then undergo further reactions, typically with nitric oxide (NO) or other peroxy radicals, to form an alkoxy radical (CH₃CH(O•)OCHFCF₂Br).

The fate of this alkoxy radical is central to the subsequent degradation cascade and can involve several pathways:

Reaction with O₂: This can lead to the formation of a carbonyl compound and a hydroperoxyl radical (HO₂).

C-C Bond Scission: The alkoxy radical can decompose by breaking a carbon-carbon bond, leading to the formation of smaller, oxygenated species.

C-O Bond Scission: Cleavage of the ether bond can also occur, resulting in the formation of two separate radical fragments.

Based on studies of similar halogenated ethers, the degradation of this compound is expected to produce a variety of by-products. nih.govacs.org These may include carbonyl compounds such as acetaldehyde (CH₃CHO) and halogenated carbonyls. The brominated and fluorinated portion of the molecule will likely degrade to form species such as formyl halides (e.g., HC(O)F), carbonyl fluoride (COF₂), and trifluoroacetyl fluoride (CF₃C(O)F). nih.govacs.org

Furthermore, the bromine atom, whether released through photolysis or subsequent reactions of degradation intermediates, will be converted to inorganic bromine species (e.g., Br, BrO). These species can participate in catalytic cycles that lead to the destruction of tropospheric and stratospheric ozone. copernicus.orgharvard.edumdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Bromine |

| Bromoalkanes |

| Carbonyl fluoride |

| Desflurane |

| Formyl halides |

| Halogenated ethers |

| Hydroperoxyl radical |

| Hydroxyl radical |

| Isoflurane |

| Nitric oxide |

| Ozone |

| Peroxy radical |

| Sevoflurane |

Toxicology and Biological Interactions

Acute and Chronic Toxicity Studies

No specific acute or chronic toxicity studies for 2-Bromo-1,1,2-trifluoroethyl ethyl ether are publicly available. However, the toxicity of other halogenated ethers is well-documented and can offer insights into the potential hazards associated with this compound.

Acute Toxicity:

The acute toxicity of many halogenated ethers is linked to their metabolism. For instance, the lethal effects of some fluorinated ethers in rats are associated with their metabolism by cytochrome P-450 isozymes to toxic metabolites like 2,2,2-trifluoroethanol (TFE) nih.gov. The acute toxicity of these compounds can be significantly increased in animals pretreated with cytochrome P-450 inducing agents nih.gov. Common side effects observed with halogenated ether anesthetics include respiratory depression and hypotension youtube.comwikipedia.org. Some halogenated ethers can also cause airway irritation, leading to coughing or laryngospasm during induction of anesthesia wikipedia.org.

Chronic Toxicity:

Chronic exposure to halogenated ethers has been studied in animal models. For example, chronic exposure of rats to enflurane at 200 p.p.m. for up to 100 days showed no significant toxicity or teratogenicity nih.gov. In another study, male rats were exposed to halothane, enflurane, or isoflurane (B1672236) vapor at 20 p.p.m. for up to 30 weeks nih.gov. While none of the agents caused liver cell death, halothane exposure led to slight increases in a liver enzyme, an increase in liver size, and minor fatty changes in the liver nih.gov. Enflurane and isoflurane did not produce these effects nih.gov. Long-term exposure to some halogenated ethers has been linked to neurodegeneration and behavioral changes in young animals nih.gov.

The table below summarizes findings from toxicity studies on related halogenated ethers.

| Compound | Type of Study | Species | Key Findings |

| Halothane | Chronic Inhalation | Rats | Increased serum alanine aminotransferase, increased liver size, minimal fatty change in the liver nih.gov. |

| Enflurane | Chronic Inhalation | Rats | No evidence of hepatocellular necrosis nih.gov. No significant toxicity or teratogenicity at 200 p.p.m nih.gov. |

| Isoflurane | Chronic Inhalation | Rats | No evidence of hepatocellular necrosis nih.gov. |

| Fluorinated Ethers (e.g., TFEE) | Acute Toxicity | Rats | Lethality linked to metabolism by cytochrome P-450 to 2,2,2-trifluoroethanol nih.gov. |

Metabolism and Biotransformation Pathways

The metabolism of this compound has not been specifically studied. However, it is widely established that halogenated ethers are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2E1 being a key enzyme nih.govclinpgx.organesthesiologydfw.com.

The biotransformation of these compounds can lead to the formation of various metabolites, including inorganic fluoride and other reactive intermediates. For example, sevoflurane (B116992) is metabolized to hexafluoroisopropanol (HFIP) and inorganic fluoride clinpgx.organesthesiologydfw.comdrugbank.com. Isoflurane is known to be very resistant to biotransformation, with less than 0.2% of the administered dose being metabolized nih.gov. Halothane, in contrast, is more extensively metabolized, with approximately 20% undergoing oxidative metabolism jcpsp.pk.

The metabolism of halogenated ethers can produce reactive intermediates that can covalently bind to liver proteins, forming trifluoroacetylated adducts johnshopkins.edunih.gov. This process is believed to be a key mechanism in the development of anesthetic-induced hepatitis johnshopkins.edunih.gov.

Given the structure of this compound, it is plausible that its metabolism would also be mediated by CYP2E1 and could potentially lead to the formation of bromide, fluoride, and other reactive metabolites.

The table below outlines the primary metabolic pathways of some common halogenated ethers.

| Compound | Primary Metabolizing Enzyme | Major Metabolites | Extent of Metabolism |

| Sevoflurane | CYP2E1 nih.govclinpgx.organesthesiologydfw.com | Hexafluoroisopropanol (HFIP), Inorganic fluoride clinpgx.organesthesiologydfw.comdrugbank.com | Approximately 5% drugbank.com |

| Isoflurane | CYP2E1 | Minimal | Less than 0.2% nih.gov |

| Enflurane | CYP2E1 | Fluoride ions, difluoromethoxy-difluoroacetic acid wikipedia.org | 2% to 5% wikipedia.org |

| Halothane | CYP2E1, CYP3A4, CYP2A6 drugbank.com | Trifluoroacetic acid, bromide, chloride | Approximately 20% jcpsp.pk |

Potential for Interactions with Biological Systems

The biological interactions of this compound are not documented. However, based on the known interactions of other halogenated ethers, several potential interactions can be predicted.

Halogenated ethers primarily act on the central nervous system to produce anesthesia. Their mechanisms of action are complex and are thought to involve interactions with various ion channels and receptors in the brain, including enhancing the activity of inhibitory receptors like GABA-A and glycine receptors, and inhibiting the activity of excitatory receptors such as NMDA and nicotinic acetylcholine receptors anesthesiologydfw.comwikipedia.orgresearchgate.net.

The metabolites of halogenated ethers can also interact with biological systems. As mentioned previously, reactive metabolites can bind to liver proteins, which can trigger an immune response leading to liver damage in susceptible individuals johnshopkins.edunih.gov. The production of inorganic fluoride from the metabolism of compounds like sevoflurane and enflurane was initially a concern for potential kidney damage, although significant renal dysfunction has not been a common finding with sevoflurane nih.govclinpgx.orgwikipedia.org.

常见问题

Q. What are the established synthetic routes for 2-bromo-1,1,2-trifluoroethyl ethyl ether, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or etherification. A base-mediated reaction between brominated precursors and fluorinated alcohols under anhydrous conditions is common. For example, alkylation of 1,1,2-trifluoroethanol with 2-bromoethyl ethyl ether in the presence of K₂CO₃ yields the target compound. Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., THF or DMF) critically affect reaction efficiency. Purification via column chromatography (hexane/ethyl acetate) typically achieves >70% purity .

Q. Table 1: Synthesis Optimization

| Method | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Base-mediated alkylation | 70 | THF | 74 | 95 |

| Etherification | 80 | DMF | 68 | 92 |

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Methodological Answer: Key properties include:

- Boiling point : ~70°C (similar to 2-chloro-1,1,2-trifluoroethyl methyl ether) .

- Solubility : Miscible with polar aprotic solvents (e.g., THF, DCM) but immiscible with water.

- Stability : Decomposes under strong oxidizing agents or prolonged UV exposure. Store at 0–4°C in amber glass to prevent bromine loss .

Q. How should stability and incompatibility risks be managed during storage?

Methodological Answer:

- Incompatible materials : Avoid contact with strong bases (e.g., NaOH), oxidizing agents (e.g., KMnO₄), and metals (e.g., Zn) to prevent explosive reactions .

- Storage : Use inert atmosphere (N₂/Ar) and moisture-free containers. Degradation products include hydrobromic acid and trifluoroacetic acid, detectable via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoro and bromo groups activate the ether for SN2 reactions. Kinetic studies show a second-order dependence on both substrate and nucleophile (e.g., aryl thiols). Transition-state modeling (DFT) confirms a backside attack mechanism, with steric hindrance from the ethyl group reducing reaction rates by ~20% compared to methyl analogs .

Q. What advanced analytical techniques validate its structural and chemical integrity?

Methodological Answer:

- NMR : ¹⁹F NMR shows distinct signals at δ −77.9 and −78.2 ppm for CF₃ and CF₂ groups. ¹H NMR confirms ethyl group integration (δ 1.2–1.4 ppm) .

- Mass spectrometry : HRMS-EI gives [M⁺] at m/z 206.989 (calculated for C₄H₆BrF₃O) .

- Chromatography : HPLC (C18 column, acetonitrile/water) resolves degradation products with >99% accuracy .

Q. How does this compound function as a fluorinated building block in polymer chemistry?

Methodological Answer: It serves as a monomer in fluoropolymer synthesis, enhancing thermal stability and hydrophobicity. For example, copolymerization with methacrylates (e.g., TFEMA) via ATRP yields polymersomes with controlled release properties. The bromine moiety enables post-polymerization functionalization (e.g., Suzuki coupling) .

Q. Table 2: Polymer Applications

| Application | Polymer Type | Key Property Enhanced |

|---|---|---|

| Drug delivery | PEG-b-P(TFEMA) | Hydrophobicity |

| Coatings | Fluorinated acrylates | Thermal stability |

Q. What contradictions exist in reported toxicity data, and how should they be resolved?

Methodological Answer: Discrepancies arise in ecotoxicity studies:

Q. What safety protocols mitigate risks during large-scale reactions?

Methodological Answer:

- Engineering controls : Use explosion-proof fume hoods and static-free equipment.

- PPE : Chem-resistant gloves (e.g., Viton®), full-face respirators with organic vapor cartridges.

- Waste disposal : Neutralize with NaHCO₃ before incineration to avoid Br₂ emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。